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molecular formula C12H15NO2 B5799917 N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide

N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide

Cat. No. B5799917
M. Wt: 205.25 g/mol
InChI Key: SDBSCXOUOSEVSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863284B2

Procedure details

To a solution of 5-aminoindan (4.66 g, 35.0 mmol) in anhydrous DMF (26 ml) was slowly added methoxyacetyl chloride (5.70 g, 52.50 mmol) followed by pyridine (8.5 ml, 105.0 mmol). The red solution was stirred at room temperature for 3.5 hours under argon, then it was partitioned between ethyl acetate (200 ml) and 1N HCl (120 ml). The organic layer was washed with more 1N HCl (120 ml), brine (100 ml), dried (Na2SO4) and concentrated in vacuo. The residue was triturated with diethyl ether; the white precipitate was collected by filtration, washed with diethyl ether to afford the title compound (5.93 g, 83%), m.p. 104-105° C.; 1H-NMR (250 MHz, CDCl3, TMS) 2.06 (m, 2H, 2-CH2), 2.87 (m, 4H, 1-CH2 and 3-CH2), 3.50 (s, 3H, OCH3), 4.00 (s, 2H, 2-CH2OMe), 7.22 (m (overlap with CHCl3 peak), 2H, 6-H, 7-H), 7.52 (s, 1H, 4-H), 8.18 (s, 1H, CONH); MS (ESI, m/z): 432 [(2M+Na)+, 30%], 206[(M+H)+, 100%]; Found C, 70.10; H, 7.38; N, 6.81; C12H15NO2 requires C, 70.22; H, 7.37; N, 6.82%.
Quantity
4.66 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
8.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
26 mL
Type
solvent
Reaction Step Four
Yield
83%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH2:7][CH2:6][CH2:5]2.[CH3:11][O:12][CH2:13][C:14](Cl)=[O:15].N1C=CC=CC=1>CN(C=O)C>[CH3:11][O:12][CH2:13][C:14]([NH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH2:7][CH2:6][CH2:5]2)=[O:15]

Inputs

Step One
Name
Quantity
4.66 g
Type
reactant
Smiles
NC=1C=C2CCCC2=CC1
Step Two
Name
Quantity
5.7 g
Type
reactant
Smiles
COCC(=O)Cl
Step Three
Name
Quantity
8.5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
26 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The red solution was stirred at room temperature for 3.5 hours under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
it was partitioned between ethyl acetate (200 ml) and 1N HCl (120 ml)
WASH
Type
WASH
Details
The organic layer was washed with more 1N HCl (120 ml), brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with diethyl ether
FILTRATION
Type
FILTRATION
Details
the white precipitate was collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
COCC(=O)NC=1C=C2CCCC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.93 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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